3-Deoxy-ile-5-ala-amaninamide is a synthetic derivative of amanitin, a potent bicyclic peptide toxin derived from the Amanita species of mushrooms, particularly the death cap mushroom (Amanita phalloides). This compound belongs to a class of molecules known as amatoxins, which are characterized by their ability to inhibit RNA polymerase II, leading to apoptosis in cells. The structural modifications in 3-Deoxy-ile-5-ala-amaninamide aim to enhance its pharmacological properties and reduce toxicity while maintaining its efficacy against cancer cells.
3-Deoxy-ile-5-ala-amaninamide is classified under the broader category of amatoxins, which are cyclic peptides known for their high toxicity and specific mechanism of action. These compounds are primarily sourced from certain mushrooms, with amanitin being the most studied member. The synthesis of this compound allows for controlled studies and potential therapeutic applications in oncology, particularly in targeting cancer cells that exhibit resistance to conventional therapies.
The synthesis of 3-Deoxy-ile-5-ala-amaninamide involves several key steps:
Technical details include maintaining specific reaction conditions such as temperature control (often between -10°C and -80°C) and using solvents like dimethylformamide or tetrahydrofuran for optimal results .
The molecular structure of 3-Deoxy-ile-5-ala-amaninamide can be represented by its chemical formula, which includes various functional groups characteristic of peptide structures. The compound features a bicyclic arrangement typical of amatoxins, with specific substitutions that confer its unique properties.
The molecular weight and specific stereochemistry are critical for understanding its interaction with biological targets. The compound's stereochemistry is essential for its biological activity, influencing how it binds to RNA polymerase II.
The chemical reactions involved in synthesizing 3-Deoxy-ile-5-ala-amaninamide include:
Technical details regarding reaction conditions such as pH, temperature, and solvent choice significantly affect yield and purity .
The mechanism of action for 3-Deoxy-ile-5-ala-amaninamide involves selective inhibition of RNA polymerase II. This inhibition disrupts transcriptional processes within cells, leading to programmed cell death (apoptosis).
Studies indicate that compounds within the amatoxin family can effectively target cancer cells by exploiting their reliance on RNA polymerase II for rapid proliferation. This mechanism presents a novel approach in cancer therapy, particularly against tumors resistant to traditional treatments .
3-Deoxy-ile-5-ala-amaninamide exhibits characteristics typical of peptide-like compounds, including solubility in polar solvents and stability under specific conditions.
The chemical properties include:
Relevant data on solubility, melting points, and spectral characteristics (NMR, mass spectrometry) can provide insights into its behavior in biological systems .
3-Deoxy-ile-5-ala-amaninamide has potential applications in:
The ongoing research into this compound aims to refine its efficacy and safety profile for clinical use, exploring its potential as part of antibody-drug conjugates or other delivery systems designed to enhance targeting specificity while minimizing systemic toxicity .
Amatoxins—notably α-amanitin and β-amanitin—are bicyclic octapeptides produced by Amanita phalloides mushrooms. First isolated in 1941, these compounds gained scientific prominence due to their extreme toxicity, accounting for ~90% of fatal mushroom poisonings globally [7] [4]. Their mechanism involves irreversible inhibition of RNA polymerase II (Pol II), halting mRNA transcription and inducing apoptosis at picomolar concentrations. Historically, this property was leveraged to study eukaryotic transcription mechanisms [1]. By the 2010s, research pivoted toward therapeutic applications, recognizing amatoxins' potential as cytotoxic payloads in antibody-drug conjugates (ADCs). Unlike tubulin-targeting agents (e.g., MMAE), amanitins exhibit three unique properties:
Table 1: Key Amanitin Analogues and Their Biochemical Properties
Compound | Target | IC₅₀ (Pol II Inhibition) | Key Structural Features | Therapeutic Relevance |
---|---|---|---|---|
α-Amanitin | RNA Pol II | 10 nM | 6′-OH-Tryptathionine, (R)-sulfoxide | Gold standard toxin |
β-Amanitin | RNA Pol II | 15 nM | 6′-OH-Tryptathionine | Similar to α-amanitin |
Amaninamide | RNA Pol II | 25-50% of α-amanitin | 6′-H-Tryptathionine | Lower toxicity |
3-Deoxy-ile-5-ala-amaninamide | RNA Pol II | >100 nM | Dehydroxy-Ile³, Ala⁵ substitution | Reduced hepatotoxicity, ADC payload |
HDP-101 (Amanitin ADC) | BCMA on myeloma | 0.1–1 pM (cell-based) | Synthetic α-amanitin derivative | Clinical-stage ADC (NCT04879043) |
Natural amatoxins exhibit dose-limiting hepatotoxicity due to organic anion-transporting polypeptide (OATP1B3)-mediated liver uptake [1] [4]. This spurred efforts to engineer analogues with retained Pol II affinity but reduced off-target toxicity. 3-Deoxy-ile-5-ala-amaninamide epitomizes this strategy, featuring two deliberate modifications:
Synthetic challenges were overcome via:
Table 2: Synthetic Yields for Key Amanitin Analogues
Synthetic Step | α-Amanitin Yield (%) | 3-Deoxy-ile-5-ala-amaninamide Yield (%) | Improvement Rationale |
---|---|---|---|
Tryptathionine Stapling | 45 | 78 | Eliminated DHIle hydroxylation |
Macrolactamization | 30 | 65 | Alanine⁵ steric simplicity |
Global Deprotection | 50 | 85 | Fewer acid-labile groups |
Total Yield | 1.73 | 12.4 | Streamlined 6-step process |
Structural Diagram:
3-Deoxy-ile-5-ala-amaninamide Core Structure: [Asn¹]-[Cys²]-[3-Deoxy-Ile³]-[Gly⁴]-[Ala⁵]-[Cys⁶]-[Hyp⁷]-[Dhb⁸] │ └─ Tryptathionine Bridge: Cys²-S-Cys⁶ (6′-H-tryptophan) └─ (R)-Sulfoxide at Cys²-S-Cys⁶
As ADC payloads, amanitins require balanced potency and safety. 3-Deoxy-ile-5-ala-amaninamide addresses this via:
Clinically, this analogue inspired HDP-101 (BCMA-targeted amanitin ADC), which incorporates a synthetic amanitin derivative with similar hydrophilicity and DAR 2.0. HDP-101 eradicates multiple myeloma xenografts and activates immunogenic cell death, supporting combination with checkpoint inhibitors [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7